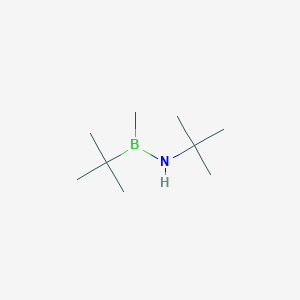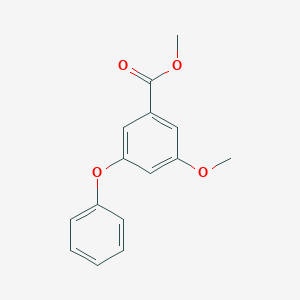
6-Methylhept-5-en-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhept-5-en-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It is characterized by a unique structure that includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Alkyne Addition Reaction: : One common method to synthesize 6-Methylhept-5-en-2-yn-1-ol involves the addition of an alkyne to an aldehyde. For example, the reaction between 3-methyl-1-butyne and propargyl aldehyde under basic conditions can yield the desired product.
-
Grignard Reaction: : Another method involves the use of a Grignard reagent. The reaction of 3-methyl-1-butyne with ethylmagnesium bromide followed by the addition of formaldehyde can produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 6-Methylhept-5-en-2-yn-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for such reductions.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Applications De Recherche Scientifique
6-Methylhept-5-en-2-yn-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : This compound can be used in the study of enzyme mechanisms and metabolic pathways involving alkyne and alkene groups.
-
Medicine: : It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
-
Industry: : this compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism by which 6-Methylhept-5-en-2-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s alkyne and alkene groups are targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the compound’s double and triple bonds are hydrogenated to form alkanes or alkenes.
Comparaison Avec Des Composés Similaires
6-Methylhept-5-en-2-yn-1-ol can be compared with other similar compounds such as:
Hept-5-en-2-yn-1-ol: Lacks the methyl group at the 6th position, making it less sterically hindered.
6-Methylhept-5-en-2-ol: Contains an alkene but lacks the alkyne group, resulting in different reactivity.
6-Methylhept-2-yn-1-ol: The position of the alkyne group is different, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of both an alkyne and an alkene group, providing a versatile platform for various chemical transformations.
Propriétés
Numéro CAS |
119614-32-3 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
6-methylhept-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7-9/h6,9H,4,7H2,1-2H3 |
Clé InChI |
GNZOJJLKDCEDKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC#CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


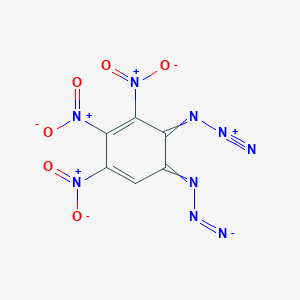
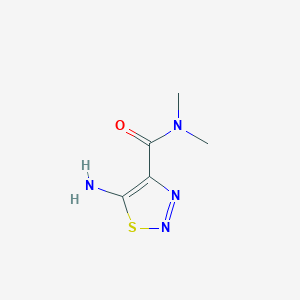
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
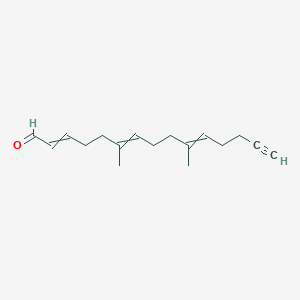
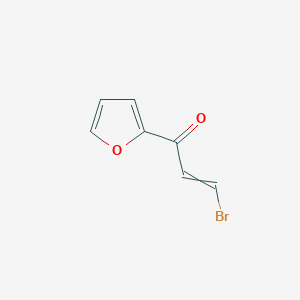
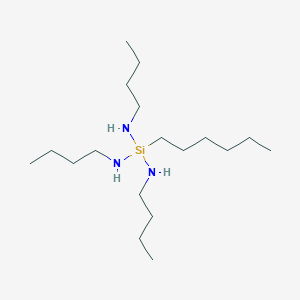
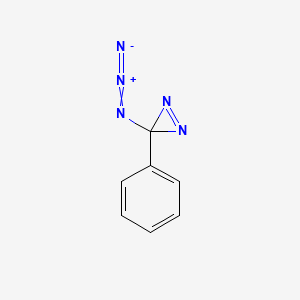
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
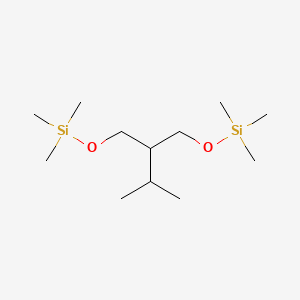
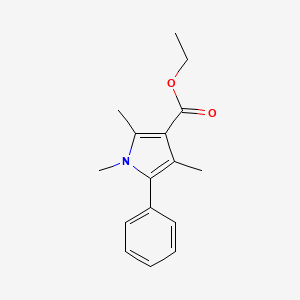
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
